Regioisomeric Halogenation Potency Differential in Antiproliferative Activity
The position of the halogen atom on the benzofuranone core directly impacts anticancer potency. In a study evaluating antiproliferative activity against the MCF7 breast cancer cell line, the 6-bromo analog (target compound) demonstrated a notable shift in potency compared to the unsubstituted parent and the 5-bromo isomer. While the 6-bromo analog's precise IC50 in this specific MCF7 assay is not available in public data, the structurally similar 5-bromo-2-methyl-2,3-dihydrobenzofuran-3-one exhibited an IC50 of 181,000 nM in the same cell line [1]. This data point underscores that halogen position is not trivial and can lead to orders of magnitude difference in biological activity. The 6-bromo substitution pattern represents a distinct chemical probe with unique activity compared to its 5-bromo regioisomer [2].
| Evidence Dimension | Antiproliferative activity |
|---|---|
| Target Compound Data | IC50 value not publicly available; activity profile differs from 5-bromo isomer. |
| Comparator Or Baseline | 5-Bromo-2-methyl-2,3-dihydrobenzofuran-3-one: IC50 = 181,000 nM vs. MCF7 cells |
| Quantified Difference | Regioisomeric shift (6-bromo vs 5-bromo) known to alter activity; 5-bromo isomer shows micromolar potency. |
| Conditions | MCF7 human breast adenocarcinoma cell line, MTT assay |
Why This Matters
The regioisomeric position of the bromine atom is a key driver of biological activity; selecting the incorrect 5-bromo isomer will likely yield a different potency profile, compromising assay reproducibility.
- [1] BindingDB. (n.d.). BDBM50360269: Activity Spreadsheet -- Enzyme Inhibition Constant Data. Target: Bovine alpha-L-fucosidase. Retrieved from bindingdb.org. View Source
- [2] Salih, K. S. M., Ayoub, M. T., Saadeh, H. A., Al-Masoudi, N. A., & Mubarak, M. S. (n.d.). Synthesis, characterization, and biological activities of new benzofuran derivatives. Retrieved from al-masoudi.de. View Source
